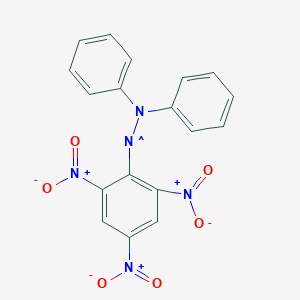

1,1-Diphenyl-2-picrylhydrazyl

Description

Properties

InChI |

InChI=1S/C18H12N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEAADYXPMHMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883768 | |

| Record name | 1,1-Diphenyl-2-picrylhydrazyl radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,1-Diphenyl-2-picrylhydrazyl (free radical) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1898-66-4 | |

| Record name | DPPH radical | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1898-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenyl-2-picrylhydrazyl (free radical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001898664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinyl, 2,2-diphenyl-1-(2,4,6-trinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Diphenyl-2-picrylhydrazyl radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenyl-1-picrylhydrazyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYL-2-PICRYLHYDRAZYL (FREE RADICAL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFD3H4VGDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of DPPH radical scavenging

An In-depth Technical Guide on the Core Mechanism of DPPH Radical Scavenging for Researchers, Scientists, and Drug Development Professionals

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely utilized, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2] This guide provides a comprehensive overview of the underlying mechanisms, experimental protocols, and quantitative analysis of the DPPH radical scavenging process, tailored for professionals in research and drug development.

The Core Principle of the DPPH Assay

At its heart, the DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] The DPPH radical is characterized by a deep violet color in solution, exhibiting a maximum absorbance at approximately 517 nm, a result of its unpaired electron.[2][4] When a hydrogen donor or electron donor antioxidant is introduced, the DPPH radical is reduced to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), leading to a color change from deep violet to a pale yellow or colorless solution.[5][6] This discoloration is directly proportional to the radical scavenging activity of the antioxidant, and the decrease in absorbance is monitored to quantify this activity.[3][7]

Mechanisms of DPPH Radical Scavenging

The scavenging of the DPPH radical by antioxidant compounds primarily occurs through three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[1][5] The predominant mechanism is influenced by the structure of the antioxidant, the solvent, and the pH of the reaction medium.[8]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant (A-OH) directly donates a hydrogen atom to the DPPH radical, neutralizing it and forming a stable DPPH-H molecule and an antioxidant radical (A-O•).[5] This is a one-step process.

A-OH + DPPH• → A-O• + DPPH-H [2]

Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism is a two-step process. Initially, the antioxidant donates an electron to the DPPH radical, forming the DPPH anion (DPPH⁻) and an antioxidant cation radical (A-OH•⁺). Subsequently, the antioxidant cation radical releases a proton, which is accepted by the DPPH anion to form the stable DPPH-H molecule.[1]

Step 1: A-OH + DPPH• → A-OH•⁺ + DPPH⁻ Step 2: A-OH•⁺ + DPPH⁻ → A-O• + DPPH-H

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism, also a two-step process, is particularly relevant for phenolic antioxidants in certain solvents. First, the antioxidant undergoes deprotonation to form an anion (A-O⁻). This is followed by the transfer of an electron from the anion to the DPPH radical, resulting in the formation of the DPPH anion and an antioxidant radical. The DPPH anion is then protonated by a proton from the solvent.[5][8]

Step 1: A-OH → A-O⁻ + H⁺ Step 2: A-O⁻ + DPPH• → A-O• + DPPH⁻ Step 3: DPPH⁻ + H⁺ → DPPH-H

The interplay of these mechanisms is complex and crucial for interpreting the antioxidant activity of different compounds. For instance, the ABTS radical is known to react preferentially via the SPLET mechanism in aqueous solutions, while the DPPH radical favors the SPLET mechanism in organic solvents like ethanol (B145695) and methanol (B129727).[8]

Visualizing the Reaction Mechanisms

Caption: The three primary mechanisms of DPPH radical scavenging by antioxidants.

Experimental Protocols

While the fundamental principle of the DPPH assay remains consistent, variations in the experimental protocol exist across different laboratories. Key parameters that can vary include the solvent, the concentration of the DPPH working solution, the reaction time, and the method of calculation. Below is a generalized protocol and a comparison of common variations.

Generalized Experimental Protocol

-

Preparation of DPPH Stock Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. This solution should be freshly prepared and stored in the dark due to the light sensitivity of the DPPH radical.[9]

-

Preparation of Test Samples: The antioxidant compounds or extracts are dissolved in the same solvent used for the DPPH solution to prepare a series of concentrations.

-

Reaction Mixture: A specific volume of the DPPH working solution is mixed with a volume of the test sample in a cuvette or a 96-well microplate. A blank sample containing the solvent instead of the antioxidant is also prepared.[3]

-

Incubation: The reaction mixture is incubated in the dark for a predetermined period (e.g., 30 minutes) to allow the reaction to reach a steady state.[5]

-

Absorbance Measurement: The absorbance of the reaction mixture is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer or a microplate reader.[9]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[3]

Comparative Analysis of Experimental Protocols

| Parameter | Protocol Variation 1 | Protocol Variation 2 | Protocol Variation 3 |

| Solvent | Methanol | Ethanol | Aqueous Methanol/Ethanol |

| DPPH Concentration | 0.1 mM | 60 µM | Adjusted to an initial absorbance of ~1.0 |

| Sample Volume | 0.1 mL - 0.5 mL | 20 µL | 100 µL |

| DPPH Volume | 1 mL - 3 mL | 180 µL | 100 µL |

| Incubation Time | 10 - 30 minutes | 30 minutes | Can vary, kinetics monitored over time |

| Detection | Spectrophotometer (cuvette) | Microplate Reader (96-well plate) | Stopped-flow spectrophotometry |

| Positive Control | Ascorbic Acid, Trolox, Gallic Acid | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Quercetin, Caffeic Acid |

Visualizing the Experimental Workflow

Caption: A generalized workflow for conducting the DPPH radical scavenging assay.

Quantitative Data Presentation

The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[3] A lower IC50 value indicates a higher antioxidant activity.[10] Other important parameters include the reaction kinetics (rate constants) and the stoichiometry (the number of DPPH radicals scavenged by one molecule of the antioxidant).

IC50 Values of Common Antioxidants

| Antioxidant | IC50 (µg/mL) | IC50 (µM) | Solvent | Reference |

| Ascorbic Acid | 3.37 | 19.1 | Methanol | [9] |

| Trolox | - | 44.0 | Methanol | [9] |

| Gallic Acid | 1.89 | 11.1 | Methanol | [9] |

| Quercetin | 2.35 | 7.8 | Methanol | [9] |

| Catechin | 4.68 | 16.1 | Methanol | [9] |

| Caffeic Acid | - | 19.4 | Methanol | [11] |

| Ferulic Acid | - | 46.4 | Methanol | [11] |

| Sinapic Acid | - | 44.6 | Methanol | [11] |

| Chlorogenic Acid | - | 56.5 | Methanol | [11] |

| BHT | - | 202.35 µg/mL | Ethanol | [10] |

| BHA | - | 112.05 µg/mL | Ethanol | [10] |

Note: IC50 values can vary significantly depending on the specific experimental conditions.

Reaction Kinetics and Stoichiometry

The reaction between an antioxidant and the DPPH radical can exhibit different kinetic behaviors. A stoichio-kinetic model can be applied to monitor the consumption of DPPH• over time, following a second-order reaction. This allows for the determination of the rate constant of the primary reaction (k₁) and, in some cases, a slower side reaction (k₂).[11][12] The stoichiometric factor (n) represents the number of DPPH• molecules reduced by one molecule of the antioxidant.

| Antioxidant | k₁ (M⁻¹s⁻¹) | k₂ (M⁻¹s⁻¹) | Stoichiometric Factor (n) | Solvent | Reference |

| Ascorbic Acid | 21,100 ± 570 | Not significant | 2.0 | Methanol | [13][14] |

| Gallic Acid | 3070 ± 150 | 60.1 ± 3.0 | 6.0 | Methanol | [11][13] |

| Ferulic Acid | 120 ± 5 | 15.0 ± 0.8 | 3.0 | Methanol | [11] |

| Caffeic Acid | 1170 ± 55 | 25.4 ± 1.2 | 4.0 | Methanol | [11] |

| Sinapic Acid | 45 ± 2 | Not significant | 2.0 | Methanol | [11] |

| Chlorogenic Acid | 250 ± 12 | Not significant | 4.0 | Methanol | [11] |

| Trolox | 650 ± 30 | Not significant | 2.0 | Methanol | [11] |

| Catechin | - | 15 - 60 | - | Methanol | [14] |

| Epicatechin | - | 15 - 60 | - | Methanol | [14] |

| Quercetin | - | 15 - 60 | - | Methanol | [14] |

| Rutin | - | 15 - 60 | - | Methanol | [14] |

| Tannic Acid | 1,730 ± 65 | 21.8 ± 1.8 | 24.0 | Methanol | [13] |

Note: Kinetic parameters are highly dependent on the experimental setup, particularly for fast-reacting antioxidants where stopped-flow techniques are more accurate.[14]

Conclusion

The DPPH radical scavenging assay is a valuable tool in antioxidant research and drug development. A thorough understanding of its core mechanisms—HAT, SET-PT, and SPLET—is essential for the accurate interpretation of results. Standardization of experimental protocols is crucial for ensuring the comparability of data across different studies. By considering not only the IC50 value but also the reaction kinetics and stoichiometry, researchers can gain a more comprehensive understanding of the antioxidant potential of the compounds under investigation. This in-depth knowledge facilitates the identification and development of novel therapeutic agents capable of mitigating oxidative stress.

References

- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [bia.unibz.it]

- 13. A kinetic-based stopped-flow DPPH• method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Portal [bia.unibz.it]

The DPPH Assay for Antioxidant Activity: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a widely used method for evaluating the antioxidant potential of various substances. This guide details the core principles, experimental protocols, and data interpretation of the assay, making it an essential resource for researchers in drug development and related scientific fields.

Core Principles of the DPPH Assay

The DPPH assay is a popular, rapid, and simple spectrophotometric method for determining the antioxidant capacity of a compound.[1][2] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3][4]

DPPH is a stable free radical that possesses a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[1][5] When an antioxidant is present, it reduces the DPPH radical to DPPH-H (2,2-diphenyl-1-picrylhydrazine), a non-radical form.[1][3] This reduction results in a color change from deep violet to a pale yellow, which is proportional to the scavenging activity of the antioxidant.[1][5] The decrease in absorbance at 517 nm is measured to quantify the antioxidant activity.[3][5]

Caption: Chemical reaction of the DPPH radical with an antioxidant.

Experimental Protocol

A generalized experimental protocol for the DPPH assay is outlined below. It is important to note that specific parameters such as concentrations and incubation times may need to be optimized depending on the sample being tested.

Materials and Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test samples (extracts, pure compounds, etc.)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer (capable of measuring absorbance at 517 nm)

-

Cuvettes or 96-well microplates

-

Micropipettes

Preparation of Solutions

-

DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[3] This solution is light-sensitive and should be stored in a dark bottle or wrapped in aluminum foil.[1][3]

-

DPPH Working Solution: Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[1] This solution should be prepared fresh daily.[3]

-

Sample Solutions: Prepare a series of dilutions of the test sample in a suitable solvent.[3]

-

Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test samples.[3]

Assay Procedure

The following flowchart outlines the general workflow for performing the DPPH assay.

Caption: Experimental workflow of the DPPH assay.

Data Presentation and Analysis

The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging activity (% Inhibition) and the half-maximal inhibitory concentration (IC50).

Percentage of Inhibition

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100 [6][7]

Where:

-

Acontrol is the absorbance of the DPPH solution without the sample.

-

Asample is the absorbance of the DPPH solution with the sample.

IC50 Value

The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[8] A lower IC50 value indicates a higher antioxidant activity.[8] The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved, often through linear regression analysis.[8][9]

Quantitative Data Summary

The following table summarizes typical experimental parameters and reported IC50 values for common antioxidants.

| Parameter | Value | Reference |

| DPPH Concentration | 0.06 mM - 0.1 mM | [3][10] |

| Wavelength | 517 nm | [1][3][5] |

| Incubation Time | 10 - 30 minutes | [3][11] |

| Positive Control | IC50 Value (µg/mL) | Reference |

| Ascorbic Acid | 5 - 10 | [8] |

| Trolox | 4 - 8 | [12] |

| BHT | 4.30 ± 0.01 | [13] |

Advantages and Limitations

The DPPH assay is widely used due to its simplicity, speed, and reliability.[1][5] However, it is important to be aware of its limitations. The assay is conducted in an organic solvent, which may not be representative of physiological conditions.[5] Furthermore, the DPPH radical can be reduced by compounds other than antioxidants, potentially leading to an overestimation of antioxidant activity.[5] The assay is also light-sensitive, requiring careful handling to ensure accurate results.[5]

Conclusion

The DPPH assay remains a valuable and widely used tool for the initial screening of antioxidant activity. Its simplicity and speed make it an ideal method for high-throughput screening of natural products and synthetic compounds in the early stages of drug discovery and development. By understanding its principles, adhering to a standardized protocol, and being mindful of its limitations, researchers can effectively utilize the DPPH assay to assess the antioxidant potential of a wide range of substances.

References

- 1. DPPH Radical Scavenging Assay [mdpi.com]

- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 6. iomcworld.com [iomcworld.com]

- 7. youtube.com [youtube.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. youtube.com [youtube.com]

- 10. Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated, Semi-Aerated and Non-Aerated Tea Products [scirp.org]

- 11. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. phcogj.com [phcogj.com]

1,1-Diphenyl-2-picrylhydrazyl (DPPH): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of 1,1-diphenyl-2-picrylhydrazyl (DPPH), a stable free radical of significant importance in the fields of chemistry, biology, and pharmacology. This document details its fundamental characteristics and provides standardized protocols for its use in antioxidant activity assessment.

Core Properties of DPPH

This compound, commonly abbreviated as DPPH, is a dark-colored crystalline powder.[1] Its stability as a free radical is a key attribute, stemming from the delocalization of the spare electron over the molecule. This characteristic makes it an ideal standard for electron paramagnetic resonance (EPR) spectroscopy and a widely used reagent in antioxidant assays.[1][2][3]

The stability of the DPPH radical is attributed to the resonance stabilization from its three benzene (B151609) rings and steric hindrance which prevents the unpaired electrons on the central nitrogen atom from pairing up.[4] The compound exists in several crystalline forms, with the commercial powder typically being a mixture of phases.[1][2][3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of DPPH:

| Property | Value | References |

| Chemical Formula | C₁₈H₁₂N₅O₆ | [1][5] |

| Molar Mass | 394.323 g·mol⁻¹ | [1][2][5][6][7] |

| Appearance | Black to green crystalline powder, purple in solution | [1][2] |

| Density | 1.4 g/cm³ | [1][2] |

| Melting Point | ~130-135 °C (decomposes) for the commercial mixture | [1][3] |

| 106 °C (DPPH-I, orthorhombic) | [1][2][8] | |

| 137 °C (DPPH-II, amorphous) | [1][2][8] | |

| 128–129 °C (DPPH-III, triclinic) | [1][2][8] | |

| Solubility in Water | Insoluble | [1] |

| Solubility in Methanol (B129727) | 10 mg/mL | [1][2] |

| Maximum Absorption (λmax) | ~517-520 nm | [1][2][3][7][9][10][11] |

| EPR g-factor | ~2.0036 | [2][12][13] |

Spectroscopic Characteristics

DPPH exhibits a strong absorption band in the visible spectrum centered at approximately 517-520 nm, which is responsible for the deep violet color of its solutions.[1][3][7] This property is central to its application in antioxidant assays. When the DPPH radical is scavenged by an antioxidant, it is reduced to its hydrazine (B178648) form, 1,1-diphenyl-2-picrylhydrazine (B155456), resulting in a color change from violet to pale yellow or colorless.[1][3][10][14] This change in absorbance is directly proportional to the concentration of the antioxidant.

In Electron Paramagnetic Resonance (EPR) spectroscopy, DPPH is used as a standard for determining the position and intensity of EPR signals.[1] It typically shows a well-resolved quintet EPR spectrum.[12][15] The g-factor of DPPH is approximately 2.0036.[2][12][13]

The DPPH Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for determining the antioxidant capacity of various substances.[9][14][16][17][18] The assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.[7]

Principle of the Assay

The principle of the DPPH assay is based on the reduction of the DPPH radical. In the presence of an antioxidant (AH), the DPPH radical accepts a hydrogen atom or an electron to become the stable, diamagnetic molecule 1,1-diphenyl-2-picrylhydrazine (DPPH-H).[10][14] This reaction leads to a decrease in the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).[9][10] The degree of discoloration indicates the scavenging potential of the antioxidant.[7]

The reaction can be represented as follows: DPPH• + AH → DPPH-H + A•

Where:

-

DPPH• is the stable radical

-

AH is the antioxidant

-

DPPH-H is the reduced form of DPPH

-

A• is the antioxidant radical

Detailed Experimental Protocol

The following is a generalized protocol for the DPPH radical scavenging assay. It is important to note that specific parameters such as incubation time and solvent may need to be optimized depending on the sample being tested.

Materials:

-

This compound (DPPH)

-

Methanol or ethanol (B145695) (spectrophotometric grade)

-

Test samples (extracts or pure compounds)

-

Positive control (e.g., Ascorbic acid, Trolox, Gallic acid)

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

96-well microplate (for microplate reader assays)

Procedure:

-

Preparation of DPPH Stock Solution:

-

Accurately weigh a specific amount of DPPH powder.

-

Dissolve it in methanol or ethanol to prepare a stock solution of a desired concentration (e.g., 1 mM).

-

Store the stock solution in a dark bottle and at a low temperature (e.g., 4°C) to protect it from light.[16]

-

-

Preparation of DPPH Working Solution:

-

Preparation of Test Samples and Positive Control:

-

Dissolve the test samples and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution.

-

Prepare a series of dilutions of the test samples and the positive control at various concentrations.[16]

-

-

Assay Procedure:

-

Pipette a specific volume of the test sample dilutions into separate test tubes or wells of a microplate.

-

Add a specific volume of the DPPH working solution to each tube or well.

-

Prepare a blank sample containing only the solvent and the DPPH working solution.

-

Thoroughly mix the contents of each tube or well.

-

Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[16][19] The incubation time should be optimized based on the reaction kinetics.

-

-

Absorbance Measurement:

-

After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[16]

-

-

Calculation of Radical Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A₀ - A₁) / A₀] x 100

Where:

-

A₀ is the absorbance of the control (DPPH solution without the sample)

-

A₁ is the absorbance of the sample with the DPPH solution[10]

-

-

-

Determination of IC₅₀ Value:

Visualizations

Chemical Structure and Reaction

The following diagram illustrates the chemical structure of the DPPH radical and its reduction by an antioxidant.

Caption: Chemical structure of DPPH and its reduction by an antioxidant.

Experimental Workflow for DPPH Assay

The following diagram outlines the key steps in performing the DPPH radical scavenging assay.

Caption: Workflow of the DPPH radical scavenging assay.

Conclusion

This compound is a stable free radical with well-defined chemical and physical properties that make it an invaluable tool in scientific research. Its primary applications as a standard in EPR spectroscopy and as a reagent in the widely used DPPH radical scavenging assay underscore its importance in the study of radical reactions and antioxidant activity. The detailed protocol and structured data provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective and accurate application of DPPH in their work.

References

- 1. DPPH - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. studylib.net [studylib.net]

- 4. Page loading... [guidechem.com]

- 5. This compound (free radical) | C18H12N5O6 | CID 2735032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DPPH radical | C18H12N5O6+ | CID 15911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 10. iomcworld.com [iomcworld.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rjpn.org [rjpn.org]

- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. mdpi.com [mdpi.com]

- 18. DPPH radical scavenging activity assay: Significance and symbolism [wisdomlib.org]

- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 20. m.youtube.com [m.youtube.com]

The Genesis of a Stable Radical: An In-depth Technical Guide to the History and Discovery of DPPH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of free radical chemistry and antioxidant research, few molecules are as iconic and ubiquitous as 2,2-diphenyl-1-picrylhydrazyl, universally known by its acronym, DPPH. This deep violet crystalline solid, a stable free radical, has for decades been a cornerstone in the evaluation of the radical-scavenging capabilities of countless compounds. Its stability, vibrant color, and straightforward reactivity have made the DPPH assay a rapid, simple, and widely adopted method in academic and industrial laboratories. This technical guide provides an in-depth exploration of the history, discovery, and fundamental properties of DPPH, offering researchers, scientists, and drug development professionals a comprehensive understanding of this pivotal molecule. The document delves into its initial synthesis, the groundbreaking discovery of its free radical nature, and the subsequent development of the antioxidant assay that has become a standard in the field.

A Historical Perspective: The Discovery of a Stable Free Radical

The story of DPPH begins in the early 20th century, a period of burgeoning exploration into the world of organic chemistry. In 1922, the German chemists Stefan Goldschmidt and K. Renn, through their work on the oxidation of hydrazines, synthesized a novel compound: 2,2-diphenyl-1-picrylhydrazyl.[1][2] Their pioneering work laid the foundation for what would become a revolutionary tool in chemical kinetics and antioxidant research.

It was the remarkable stability of this molecule that set it apart. Unlike most free radicals, which are transient and highly reactive, DPPH could be isolated as a dark-colored crystalline powder, stable for extended periods.[2] This unusual stability is attributed to the delocalization of the spare electron over the entire molecule, a resonance effect that dissipates the reactivity of the radical. The steric hindrance created by the bulky phenyl and picryl groups further prevents the dimerization that is common to other free radicals.

The true significance of DPPH as a tool for studying free radical reactions was not fully realized until 1958. In a landmark paper, M.S. Blois recognized the potential of this stable free radical to serve as a convenient and rapid method for measuring the antioxidant activity of various substances.[1] Blois demonstrated that antioxidants could reduce the DPPH radical, a reaction that could be easily monitored by the corresponding loss of its deep violet color. This seminal work established the DPPH assay as a fundamental technique for screening and evaluating the radical-scavenging properties of compounds, a method that remains indispensable in modern research.

Physicochemical Properties of DPPH

A thorough understanding of the physicochemical properties of DPPH is crucial for its effective application in research. The key characteristics are summarized in the table below.

| Property | Value | Solvent(s) |

| Molar Mass | 394.32 g/mol | N/A |

| Appearance | Dark-colored crystalline powder | N/A |

| Color in Solution | Deep violet | Methanol (B129727), Ethanol (B145695) |

| λmax (Wavelength of Maximum Absorbance) | 515-517 nm | Methanol, Ethanol |

| 529 nm | Wine matrix | |

| Molar Extinction Coefficient (ε) | ~1.09 x 10⁴ M⁻¹cm⁻¹ to 1.25 x 10⁴ M⁻¹cm⁻¹ | Methanol, Ethanol |

| Solubility | Soluble in organic solvents like methanol, ethanol, and benzene (B151609). Insoluble in water. | Various |

| Stability of Solution | Sensitive to light. Should be freshly prepared or used within 24 hours when stored in the dark at ambient temperature.[3] Can be stored for longer periods at -20°C. | Methanol, Ethanol |

The Chemistry of DPPH as a Free Radical

The defining characteristic of DPPH is the presence of a delocalized unpaired electron, which is responsible for its deep violet color and its ability to act as a radical scavenger. The mechanism by which DPPH is neutralized by an antioxidant (AH) or a radical species (R•) can proceed through two primary pathways:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the DPPH radical, resulting in the formation of the reduced, yellow-colored DPPH-H (2,2-diphenyl-1-picrylhydrazine) and the antioxidant radical (A•).[4]

DPPH• + AH → DPPH-H + A•

-

Single Electron Transfer (SET): The antioxidant donates an electron to the DPPH radical, forming the DPPH anion (DPPH⁻), which is then typically protonated by the solvent.[4]

DPPH• + AH → DPPH⁻ + AH⁺• DPPH⁻ + H⁺ → DPPH-H

The predominant mechanism depends on the structure of the antioxidant, the solvent, and the pH of the medium.

The following diagram illustrates the chemical structure of the DPPH radical and its reduction by an antioxidant.

Caption: Reaction of DPPH radical with an antioxidant via Hydrogen Atom Transfer (HAT).

Experimental Protocols

Synthesis of DPPH

Step 1: Synthesis of 2,2-diphenyl-1-picrylhydrazine (DPPH-H)

-

Reactants: 1,1-Diphenylhydrazine (B1198277) and 1-chloro-2,4,6-trinitrobenzene (picryl chloride).

-

Solvent: A suitable organic solvent such as ethanol or chloroform.

-

Procedure: a. Dissolve 1,1-diphenylhydrazine in the chosen solvent. b. In a separate flask, dissolve picryl chloride in the same solvent. c. Slowly add the picryl chloride solution to the 1,1-diphenylhydrazine solution with constant stirring. A base, such as sodium acetate (B1210297) or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction. d. The reaction mixture is typically stirred at room temperature for several hours or gently heated to facilitate the reaction. e. The resulting yellow precipitate of 2,2-diphenyl-1-picrylhydrazine (DPPH-H) is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried.

Step 2: Oxidation of DPPH-H to the DPPH Radical

-

Reactant: 2,2-diphenyl-1-picrylhydrazine (DPPH-H).

-

Oxidizing Agent: A mild oxidizing agent such as lead dioxide (PbO₂), silver oxide (Ag₂O), or potassium permanganate (B83412) (KMnO₄).[2]

-

Solvent: A non-polar solvent like benzene or dichloromethane.[2]

-

Procedure: a. Suspend the synthesized DPPH-H in the non-polar solvent. b. Add the oxidizing agent portion-wise to the suspension with vigorous stirring. c. The reaction is monitored by the color change from yellow (DPPH-H) to a deep violet (DPPH radical). d. The reaction is typically allowed to proceed for a few hours at room temperature. e. After the reaction is complete, the solid inorganic byproducts and any excess oxidizing agent are removed by filtration. f. The deep violet filtrate containing the DPPH radical is then carefully evaporated under reduced pressure to yield the crystalline DPPH.

The following diagram illustrates the general workflow for the synthesis of the DPPH radical.

Caption: General workflow for the two-step synthesis of the DPPH radical.

DPPH Radical Scavenging Assay

The following is a standardized protocol for determining the antioxidant activity of a sample using the DPPH assay.

1. Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test sample (extract or pure compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

Spectrophotometer capable of measuring absorbance at ~517 nm

-

Cuvettes or 96-well microplate

-

Micropipettes

2. Preparation of Solutions:

-

DPPH Stock Solution (e.g., 0.2 mM):

-

Accurately weigh approximately 7.9 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.

-

Store this solution in an amber-colored bottle and keep it in the dark at 4°C.

-

-

DPPH Working Solution (e.g., 0.1 mM):

-

Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh before each use.

-

-

Sample Solutions:

-

Prepare a stock solution of the test sample in a suitable solvent (e.g., methanol, ethanol, DMSO).

-

From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.

-

-

Positive Control Solutions:

-

Prepare a stock solution and serial dilutions of the positive control in the same manner as the test sample.

-

3. Assay Procedure (Cuvette Method):

-

Pipette 2.0 mL of the DPPH working solution into a cuvette.

-

Add 0.5 mL of the sample solution (or standard/blank) to the cuvette.

-

For the blank, add 0.5 mL of the solvent used for the sample.

-

Mix the solution thoroughly and incubate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics of the antioxidants being tested.

-

After incubation, measure the absorbance of the solution at 517 nm using a spectrophotometer.

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample (blank).

-

A_sample is the absorbance of the DPPH solution with the sample.

5. Determination of IC₅₀:

The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the sample. A lower IC₅₀ value indicates a higher antioxidant activity.

The following diagram outlines the experimental workflow for the DPPH antioxidant assay.

Caption: Experimental workflow of the DPPH radical scavenging assay.

Electron Spin Resonance (ESR) Spectroscopy of DPPH

ESR (also known as Electron Paramagnetic Resonance, EPR) spectroscopy is a fundamental technique for the direct detection and characterization of free radicals. The presence of the unpaired electron in DPPH makes it an excellent standard for ESR spectroscopy.

Principle:

ESR spectroscopy relies on the absorption of microwave radiation by an unpaired electron in a magnetic field. The magnetic moment of the electron aligns either parallel or anti-parallel to the applied magnetic field, creating two spin states with different energies. When the energy of the microwave radiation matches the energy difference between these two states, resonance occurs, and energy is absorbed. The resulting ESR spectrum provides information about the electronic structure and environment of the radical.

General Experimental Protocol:

-

Sample Preparation:

-

A small amount of solid DPPH can be placed in a quartz ESR tube.

-

Alternatively, a solution of DPPH in a suitable solvent (e.g., benzene, toluene) can be prepared and transferred to the ESR tube. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as dissolved oxygen can broaden the ESR signal.

-

-

ESR Spectrometer Setup:

-

The ESR tube containing the DPPH sample is placed within the resonant cavity of the spectrometer.

-

The spectrometer is tuned to a specific microwave frequency (typically in the X-band, around 9.5 GHz).

-

The magnetic field is swept over a range that encompasses the resonance of the DPPH radical.

-

-

Data Acquisition:

-

The absorption of microwave radiation is detected and recorded as a function of the magnetic field strength.

-

The resulting ESR spectrum for DPPH in solution typically shows a characteristic quintet (five-line) pattern. This is due to the hyperfine coupling of the unpaired electron with the two nitrogen atoms of the hydrazine (B178648) moiety.[5] In the solid state, a single, sharp line is usually observed.

-

The following diagram illustrates the logical relationship between the components of an ESR experiment for DPPH analysis.

Caption: Logical relationship of components in an ESR experiment for DPPH analysis.

Conclusion

From its synthesis in 1922 to its establishment as a cornerstone of antioxidant research, DPPH has had a profound impact on our understanding of free radical chemistry. Its remarkable stability and distinct colorimetric properties have provided a simple yet powerful tool for scientists across various disciplines. This technical guide has provided a comprehensive overview of the history, discovery, and practical application of DPPH. By understanding the fundamental principles and experimental protocols outlined herein, researchers, scientists, and drug development professionals can effectively utilize DPPH as a reliable and efficient tool in their ongoing quest to explore and harness the power of antioxidants. The legacy of DPPH serves as a testament to how a single, stable molecule can revolutionize a field of scientific inquiry.

References

A Technical Guide to the Stability and Storage of the DPPH Radical

For Researchers, Scientists, and Drug Development Professionals

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a cornerstone in antioxidant capacity assessment due to its simplicity, speed, and the stability of the DPPH radical.[1][2] However, the reliability and reproducibility of this assay are critically dependent on the stability of the DPPH radical itself, which can be influenced by several environmental factors. This guide provides an in-depth analysis of DPPH radical stability, recommended storage conditions, and a detailed protocol for stability assessment.

Factors Influencing DPPH Radical Stability

The DPPH radical's stability is not absolute. Its deep violet color, which is measured spectrophotometrically at approximately 517 nm, can fade over time due to degradation, leading to inaccurate measurements of antioxidant activity.[2][3] The primary factors affecting its stability are light, temperature, solvent, and storage duration.

1.1 Light Exposure

Light, particularly UV radiation, can induce photochemical degradation of the DPPH radical.[4] This process, known as photodegradation, involves the absorption of light energy which can create reactive species and lead to the breakdown of the radical's structure.[4] Therefore, it is imperative to protect DPPH solutions from light at all stages, including preparation, storage, and during the assay procedure itself.[2][5][6] Studies consistently recommend storing solutions in dark or amber glass bottles, or by wrapping containers with aluminum foil.[2]

1.2 Storage Temperature

Temperature plays a significant role in the kinetic stability of the DPPH radical. Elevated temperatures accelerate the rate of degradation. While some studies have assessed stability at ambient temperatures (23-27°C), results show a significant loss of activity over time.[3][7] For long-term storage, refrigeration (4°C) or freezing (-20°C) is strongly recommended to minimize thermal decay.[5][8] One study demonstrated that at 5°C in dark conditions, 99.98% of DPPH antioxidant activity was retained after 180 days, whereas storage at 25°C with light exposure resulted in only 90% activity retention over the same period.[9]

1.3 Solvent Choice

The choice of solvent is crucial as it not only dissolves the DPPH radical but also influences its reactivity and stability.[10][11]

-

Methanol (B129727) and Ethanol (B145695): These are the most commonly used solvents for the DPPH assay.[2] Methanol is often preferred for its ability to dissolve DPPH well and support the radical scavenging reaction.[12] However, some research suggests that DPPH is more stable in methanol than in ethanol or acetone.[12]

-

Aprotic vs. Protic Solvents: The type of solvent (protic vs. aprotic) affects the reaction mechanism (Hydrogen Atom Transfer vs. Single Electron Transfer). Protic solvents like alcohols can form hydrogen bonds and may cause some reduction of DPPH on their own.[11]

-

Water Content: The presence of water in organic solvents can also contribute to the partial reduction of the DPPH radical.[11][12]

The reactivity of antioxidants with DPPH can vary significantly depending on the solvent, highlighting the need for consistency in the solvent used for a given set of experiments.[10][11]

1.4 Storage Duration

Even under ideal conditions, DPPH solutions will degrade over time. It is a common recommendation to use freshly prepared DPPH solutions for assays to ensure accuracy.[3][8][12] One study found that a methanolic DPPH solution stored at ambient temperature in the dark gave comparable results to a fresh solution for up to 24 hours, but lost about 20% of its activity after 120 hours (5 days) and over 80% after 240 hours (10 days).[3] For long-term studies, if a stock solution is used, its stability should be periodically verified.

Quantitative Stability Data

The stability of DPPH solutions is highly dependent on the interplay of the factors mentioned above. The following tables summarize findings on DPPH degradation under various conditions.

Table 1: Effect of Time and Temperature on Methanolic DPPH Solution Stored in the Dark

| Storage Time | Ambient Temperature (23-27°C)[3] | Refrigerated (5°C)[9] |

| Freshly Prepared | 100% | 100% |

| 24 hours | ~100% | Not Reported |

| 48 hours | Gradual Decrease | Not Reported |

| 120 hours (5 days) | ~80% | Not Reported |

| 240 hours (10 days) | <20% | Not Reported |

| 180 days | Not Reported | ~99.98% |

Table 2: Influence of Solvent on DPPH Stability

| Solvent | Observation |

| Methanol | Generally recommended; provides good stability and dissolution.[12] |

| Ethanol | Commonly used, but some reports indicate lower stability compared to methanol.[12] |

| Acetone | Reported to result in a more unstable solution compared to ethanol.[12] |

| Ethyl Acetate | Can be used, but antioxidant reactivity may differ significantly from methanol.[10] |

| Isooctane | A non-polar solvent where reactivity of lipophilic antioxidants can be higher.[10] |

Recommended Storage Conditions

Based on available data, the following storage practices are recommended:

-

Short-Term (Daily Use): Prepare a fresh working solution daily from a stock solution.[12][13] Keep the working solution in an amber bottle or wrapped in foil and stored at room temperature, minimizing light exposure during use.[6] A solution may be considered reliable for up to 24 hours if stored in the dark at ambient temperature.[3]

-

Long-Term (Stock Solution): A concentrated stock solution (e.g., 1 mM in methanol) should be stored in an amber, tightly sealed glass vial at -20°C for maximum stability.[8] Some commercial kits suggest 4°C storage is sufficient for at least 3 months.[5] Before use, the solution should be brought to room temperature and vortexed.

Experimental Protocols

4.1 Protocol for DPPH Stability Assessment

This protocol outlines a method to quantify the stability of a DPPH solution under specific storage conditions.

Materials and Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) powder

-

Spectrophotometric grade methanol (or other solvent to be tested)

-

Amber glass bottles

-

Volumetric flasks and pipettes

-

Spectrophotometer capable of reading at 517 nm

-

Cuvettes

Procedure:

-

Preparation of DPPH Stock Solution (e.g., 0.1 mM):

-

Initial Absorbance Measurement (Time = 0):

-

Storage:

-

Aliquot the solution into several amber glass vials, sealing them tightly.

-

Store these vials under the desired test conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).

-

-

Periodic Measurements:

-

At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week, 2 weeks), remove one vial from each storage condition.

-

Allow the solution to equilibrate to room temperature.

-

Measure and record the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH remaining at each time point using the formula: % DPPH Remaining = (Absorbance_t / Absorbance_0) * 100 Where Absorbance_t is the absorbance at time 't' and Absorbance_0 is the initial absorbance.

-

Plot the % DPPH Remaining against time to visualize the degradation kinetics.

-

Visualizations

Caption: Workflow for assessing DPPH radical stability.

Caption: Key factors influencing DPPH radical stability.

References

- 1. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. zen-bio.com [zen-bio.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

The Solubility of DPPH: A Comprehensive Technical Guide for Researchers

An In-depth Guide to the Solubility Characteristics and Methodologies of 2,2-diphenyl-1-picrylhydrazyl (DPPH) for Accurate Antioxidant Assays.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable, dark-colored crystalline powder that is widely utilized in laboratory research, primarily for the evaluation of antioxidant activity.[1] Its application in antioxidant assays is predicated on its ability to accept a hydrogen atom or an electron from an antioxidant compound, a reaction that results in a stoichiometric loss of its deep violet color.[2][3] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the radical scavenging capacity of the substance being tested.[2][4]

A thorough understanding of the solubility and stability of DPPH in various solvents is paramount for obtaining accurate, reproducible, and comparable results in antioxidant assays. The choice of solvent not only dictates the dissolution of DPPH itself but also affects the solubility of the test compounds and can influence the reaction kinetics.[5][6] This technical guide provides a detailed overview of the solubility of DPPH in different solvents, presents quantitative data, and outlines standardized experimental protocols for its use.

Quantitative Solubility of DPPH

DPPH exhibits a wide range of solubility depending on the polarity of the solvent. It is generally soluble in polar organic solvents, slightly soluble in nonpolar organic solvents, and poorly soluble in aqueous solutions.[4][7][8] The quantitative solubility for several common laboratory solvents is summarized in the table below.

| Solvent | Chemical Formula | Solubility (approx.) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 mg/mL | [2] |

| Chloroform | CHCl₃ | 50 mg/mL | [9] |

| Dimethyl Formamide (DMF) | C₃H₇NO | 10 mg/mL | [7][10] |

| Ethanol (B145695) | C₂H₅OH | 10 mg/mL | [7][10] |

| Methanol (B129727) | CH₃OH | Soluble | [6][11] |

| Water | H₂O | Insoluble / Sparingly Soluble | [4][7][12] |

Note: "Soluble" indicates that while quantitative data is not consistently published, the solvent is widely and effectively used for preparing standard assay concentrations (e.g., 0.1 mM). Sonication may be required to achieve maximum solubility in some solvents like DMSO.[2][13]

Factors Influencing DPPH Solution Stability

The reliability of the DPPH assay is contingent upon the stability of the DPPH radical in solution. Several factors can influence its stability and reactivity:

-

Solvent Type: The choice of solvent is critical. Protic solvents like methanol and ethanol are most commonly used and generally provide good stability for the DPPH radical.[4][6] However, the reactivity of antioxidants with DPPH can vary significantly between solvents. For instance, some compounds may show higher reactivity in methanol, while others are more effective in less polar solvents like isooctane.[1] Using the same solvent for both the sample extraction and the DPPH solution is recommended to avoid potential interference and solubility issues.[5]

-

Light Sensitivity: DPPH solutions are sensitive to light. The absorbance of DPPH in solvents like methanol and acetone (B3395972) can decrease when exposed to light, leading to inaccurate readings.[6] Therefore, it is imperative to prepare solutions fresh and store them in the dark or in amber-colored vials, often wrapped in aluminum foil.[4]

-

Oxygen: The DPPH radical can be sensitive to oxygen, which can affect the stability of the solution over time.[6]

-

pH: The pH of the reaction medium can influence the antioxidant activity measurement, as the mechanism of radical scavenging (e.g., hydrogen atom transfer vs. proton-coupled electron transfer) can be pH-dependent.[12]

-

Temperature: Assays should be conducted at a controlled room temperature, as temperature fluctuations can affect reaction rates.

Experimental Protocols

The following section outlines a generalized, comprehensive protocol for preparing DPPH solutions and conducting an antioxidant activity assay, primarily designed for a 96-well microplate format.

Materials and Reagents

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) powder

-

Spectrophotometric grade solvent (e.g., Methanol, Ethanol)

-

Test compound (antioxidant)

-

Standard antioxidant (e.g., Ascorbic Acid, Trolox)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at ~517 nm

Preparation of Solutions

-

DPPH Stock Solution (e.g., 0.2 mM):

-

Accurately weigh approximately 7.9 mg of DPPH powder.

-

Dissolve it in 100 mL of the chosen solvent (e.g., methanol) in a volumetric flask.

-

Wrap the flask in aluminum foil to protect it from light. This solution should be prepared fresh daily.

-

-

DPPH Working Solution (e.g., 0.1 mM):

-

Dilute the stock solution 1:1 with the same solvent to achieve the desired final concentration.

-

The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2 for optimal results.

-

-

Test Compound and Standard Stock Solutions (e.g., 1 mg/mL):

-

Accurately weigh the test compound and the standard antioxidant.

-

Dissolve each in a suitable solvent to create stock solutions. The solvent used should be compatible with the assay and ensure complete dissolution of the sample.

-

-

Serial Dilutions:

-

Perform serial dilutions of the test compound and standard stock solutions to create a range of concentrations for testing. This is necessary to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Assay Procedure

-

Plate Setup: Add 100 µL of each dilution of the test samples and standard into separate wells of a 96-well plate (in triplicate).

-

Blank/Control: Add 100 µL of the solvent used for dilutions into control wells.

-

Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes). The incubation time should be consistent across all experiments.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

-

Acontrol is the absorbance of the control (solvent + DPPH solution).

-

Asample is the absorbance of the test sample (compound + DPPH solution).

The IC₅₀ value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualized Workflows

DPPH Antioxidant Assay Workflow

The logical flow of a typical DPPH antioxidant assay, from reagent preparation to data analysis, is depicted below.

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

The solubility of DPPH is a fundamental parameter that directly impacts the accuracy and reliability of antioxidant capacity measurements. Polar organic solvents such as methanol, ethanol, and DMSO are highly effective for dissolving DPPH, with methanol and ethanol being the most common choices for assays. Researchers must consider the solubility of their test compounds and control for environmental factors like light and temperature to ensure data integrity. By adhering to standardized protocols and understanding the properties of the chosen solvent system, scientists and drug development professionals can effectively harness the DPPH assay as a robust tool for antioxidant screening.

References

- 1. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. iomcworld.com [iomcworld.com]

- 12. researchgate.net [researchgate.net]

- 13. DPPH | 2,2-Diphenyl-1-picrylhydrazyl | radical | TargetMol [targetmol.com]

EPR spectrum of 1,1-diphenyl-2-picrylhydrazyl

An In-depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Spectrum of 1,1-diphenyl-2-picrylhydrazyl (DPPH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DPPH) is a stable, commercially available organic free radical that serves as a cornerstone in the field of Electron Paramagnetic Resonance (EPR) spectroscopy. Due to its remarkable stability and well-characterized spectral properties, DPPH is widely used as a standard for g-factor calibration and quantitative spin concentration measurements. This guide provides a comprehensive technical overview of the EPR spectrum of DPPH, detailing the underlying principles, experimental protocols for its measurement, and the quantitative data that defines its signature spectrum. The information is intended for professionals in research and development who utilize EPR spectroscopy for applications ranging from antioxidant assays to the characterization of paramagnetic species.

Introduction to DPPH and EPR Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons.[1][2][3] The technique is founded on the Zeeman effect, where the spin energy levels of an unpaired electron diverge when subjected to an external magnetic field.[3][4][5] Transitions between these energy levels can be induced by absorbing microwave radiation, giving rise to an EPR spectrum.

DPPH is an archetypal example of a stable free radical.[1][6] Its stability is attributed to the delocalization of the unpaired electron over the entire molecule. This stability makes it an ideal standard for EPR spectroscopy. It is frequently employed to monitor chemical reactions involving radicals and is a primary component of common antioxidant assays.[2][6]

The EPR Spectrum of DPPH: A Tale of Two States

The EPR spectrum of DPPH is highly dependent on its physical state. In the solid, crystalline form, the spectrum presents as a single, sharp absorption line.[7] This is due to strong intermolecular spin-exchange interactions that average out the hyperfine details. The narrow linewidth in a dry polycrystalline sample is indicative of a high radical concentration.

In contrast, when DPPH is dissolved in a suitable solvent (e.g., methanol (B129727), benzene), a well-resolved five-line, or quintet, spectrum is observed.[7][8] This characteristic spectrum is the result of the hyperfine interaction between the unpaired electron and the two nitrogen nuclei (¹⁴N, with nuclear spin I=1) at the hydrazyl core of the molecule. The near-equal coupling to both nitrogens results in a quintet with a characteristic intensity ratio of 1:2:3:2:1.[7]

Quantitative Spectral Parameters

The EPR spectrum of DPPH is defined by its g-factor and the hyperfine coupling constants of the hydrazyl nitrogens. The g-factor, or spectroscopic splitting factor, is a dimensionless quantity that is a key identifier for a paramagnetic species. For organic free radicals, the g-value is typically close to that of a free electron (g ≈ 2.0023).[9]

Detailed analysis, including Electron-Nuclear Double Resonance (ENDOR) studies, has shown that the hyperfine coupling constants for the two nitrogen atoms are not perfectly identical.[7][10] The larger coupling constant is associated with the nitrogen atom bonded to the picryl group.

Table 1: Quantitative EPR Parameters for DPPH

| Parameter | State | Value | Reference |

| g-factor | Solid/Solution | 2.0036 ± 0.0001 | [1][6][8] |

| Solid/Solution | ~2.006 - 2.022 | [4][5] | |

| Hyperfine Coupling Constant (aN1) | Solution (Benzene) | 9.35 G (0.935 mT) | [7] |

| Hyperfine Coupling Constant (aN2) | Solution (Benzene) | 7.85 G (0.785 mT) | [7] |

| Hyperfine Coupling Constant (aN1) | Solution | 9.27 G (0.927 mT) | [8] |

| Hyperfine Coupling Constant (aN2) | Solution | 8.46 G (0.846 mT) | [8] |

Note: Discrepancies in reported g-values often arise from instrumental calibration errors. The value of 2.0036 is widely accepted as the standard.[1]

Experimental Protocols for DPPH EPR Measurement

Acquiring a high-quality EPR spectrum of DPPH requires careful sample preparation and precise instrument calibration.

Sample Preparation

-

Solid-State Measurement: A small amount of crystalline DPPH powder is packed into a standard EPR sample tube (e.g., a quartz tube with a 4mm outer diameter).

-

Solution Measurement: DPPH is dissolved in an appropriate solvent, such as methanol or benzene, to a concentration typically in the micromolar to low millimolar range. The solution is then transferred to an EPR sample tube. For quantitative measurements, the use of the same solvent for both the standard and the sample is crucial to mitigate effects from differing dielectric constants.[11]

Instrumentation and Data Acquisition

An X-band EPR spectrometer is commonly used for DPPH analysis.[11] The general workflow involves calibrating the magnetic field with a standard, setting the appropriate instrument parameters, and sweeping the magnetic field to find the resonance condition.[1]

Table 2: Typical X-Band EPR Spectrometer Settings for DPPH

| Parameter | Typical Value | Purpose |

| Microwave Frequency | ~9.4 GHz | The fixed frequency of the microwave source that induces electron spin transitions. |

| Microwave Power | 1 - 5 mW | The power of the microwave irradiation. Should be low enough to avoid signal saturation. |

| Magnetic Field Center | ~335 mT (3350 G) | The center of the magnetic field sweep, set around the expected g-value. |

| Sweep Width | ± 2.5 to ± 5.0 mT | The range of the magnetic field sweep. Must be wide enough to capture the entire spectrum. |

| Modulation Frequency | 100 kHz | The frequency of the secondary magnetic field modulation used for phase-sensitive detection. |

| Modulation Amplitude | 0.005 - 0.1 mT | The amplitude of the field modulation. Should be less than the linewidth to avoid distortion. |

| Time Constant | 0.1 - 0.3 s | The time over which the signal is averaged, affecting the signal-to-noise ratio. |

| Sweep Time | 1 - 4 minutes | The duration of the magnetic field sweep. |

| Temperature | Room Temperature | DPPH is stable and easily measured at ambient temperature. |

These parameters are illustrative and may require optimization based on the specific instrument and sample concentration.[11]

Visualizations

Molecular Structure and Hyperfine Interaction

The structure of DPPH is central to understanding its EPR spectrum. The unpaired electron is primarily localized on the two nitrogen atoms of the hydrazyl bridge.

Caption: Structure of DPPH highlighting the hydrazyl nitrogens (Nα, Nβ).

EPR Experimental Workflow

The process of obtaining an EPR spectrum follows a standardized workflow from sample preparation to final data analysis.

Caption: General experimental workflow for EPR spectroscopy of DPPH.

Hyperfine Splitting Pathway

The five-line spectrum observed in solution can be visualized as a stepwise splitting of the initial EPR signal. The unpaired electron first couples to one nitrogen nucleus (splitting the line into a 1:1:1 triplet) and then each of these lines is further split by the second, nearly equivalent nitrogen nucleus.

Caption: Theoretical hyperfine splitting pattern for DPPH in solution.

Conclusion

The is a fundamental benchmark in the field of magnetic resonance. Its distinct spectral characteristics in both solid and solution states, combined with its exceptional stability, make it an indispensable tool for instrument calibration, quantitative analysis, and educational purposes. A thorough understanding of its g-factor, hyperfine structure, and the experimental conditions required for its measurement is essential for any researcher or scientist employing EPR spectroscopy in their work, particularly in fields like antioxidant research, free radical chemistry, and drug development.

References

- 1. rjpn.org [rjpn.org]

- 2. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research [hrcak.srce.hr]

- 3. ijariit.com [ijariit.com]

- 4. jsr.org [jsr.org]

- 5. researchgate.net [researchgate.net]

- 6. DPPH - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. depts.washington.edu [depts.washington.edu]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

The Redox Potential of the DPPH Free Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is a stable organic radical widely employed in antioxidant assays. Its ability to accept an electron or hydrogen radical from an antioxidant molecule leads to a quantifiable change in its spectroscopic properties, forming the basis of one of the most common methods for evaluating the antioxidant capacity of various compounds.[1] The redox potential of the DPPH radical is a critical parameter that governs its reactivity and the thermodynamic feasibility of its reactions with antioxidants. This technical guide provides a comprehensive overview of the redox potential of the DPPH free radical, detailing the methodologies for its determination and the factors influencing its value.

Core Concepts: Redox Potential and Antioxidant Activity

The antioxidant activity of a compound is intrinsically linked to its redox potential. A lower reduction potential of an antioxidant facilitates the donation of an electron or hydrogen atom to an oxidizing species like the DPPH radical.[2] The reaction between DPPH and an antioxidant can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4][5]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to the DPPH radical, neutralizing it to DPPH-H (2,2-diphenyl-1-picrylhydrazine).[3]

-

Single Electron Transfer (SET): In this two-step mechanism, the antioxidant first transfers an electron to the DPPH radical, forming the DPPH anion (DPPH⁻). This is followed by protonation of the anion, often by the solvent, to yield DPPH-H.[6]

The dominant mechanism is influenced by the structure of the antioxidant, the solvent, and the pH of the medium.[5]

Quantitative Data: Redox Potential of DPPH

The redox potential of the DPPH radical is not an absolute value and varies significantly with the solvent, the reference electrode used for measurement, and the pH of the medium. A compilation of reported redox potential values under different experimental conditions is presented in Table 1.

| Redox Couple | Solvent/Medium | Reference Electrode | Potential (V) | Citation |

| DPPH•/DPPH-H | pH 7.0 | Ag/AgCl | 0.340 | [3] |

| DPPH•/DPPH-H | Acetate:Methanol (B129727) buffer (pH 7.0) | Ag/AgCl | 0.340 | [7] |

| DPPH•/DPPH⁻ | Acetonitrile (B52724) | 0.01 M AgNO₃/Ag | Epc = 0.017, Epa = 0.095 | [8] |

| DPPH•/DPPH⁺ | Acetonitrile | 0.01 M AgNO₃/Ag | Epa = 0.640, Epc = 0.560 | [8] |

Note: Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential. The values from the cyclic voltammogram in acetonitrile represent the peak potentials of the reduction and oxidation processes and can be used to estimate the formal potential (E°') of the redox couples.

Experimental Protocols

Spectrophotometric DPPH Radical Scavenging Assay

This is the most common method for assessing antioxidant activity using DPPH.

Principle: The reduction of the deep violet DPPH radical to the pale yellow DPPH-H is monitored by the decrease in absorbance at approximately 517 nm.[1][9][10]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol (B145695)

-

Antioxidant compound or sample extract

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). A common procedure involves dissolving 4 mg of DPPH in 100 ml of the solvent.[11] The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Reaction mixture: In a cuvette, mix a specific volume of the DPPH solution (e.g., 2.9 ml) with a small volume of the antioxidant solution or sample extract (e.g., 0.1 ml). A blank is prepared with the solvent instead of the antioxidant solution.

-

Incubation: The reaction mixture is incubated in the dark for a defined period (e.g., 30 minutes) to allow the reaction to reach a steady state.[9]

-

Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[1][9]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the reaction mixture containing the antioxidant.

Cyclic Voltammetry (CV) for a detailed protocol for the determination of DPPH Redox Potential

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. It provides information about the reduction and oxidation potentials of the DPPH radical.

Principle: A potential is swept linearly between two limits, and the resulting current is measured. The resulting plot of current versus potential is a cyclic voltammogram, which shows peaks corresponding to the reduction and oxidation of the electroactive species.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Electrochemical cell with a three-electrode system:

-

Working electrode: Glassy carbon electrode

-

Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-